(6-Chloropyridin-3-yl)methanethiol chemical structure and properties
(6-Chloropyridin-3-yl)methanethiol chemical structure and properties
The following technical guide provides an in-depth analysis of (6-Chloropyridin-3-yl)methanethiol , a specialized heterocyclic building block used in medicinal chemistry and agrochemical synthesis.
Structure, Synthesis, and Application in Fragment-Based Drug Discovery
Executive Summary
(6-Chloropyridin-3-yl)methanethiol (CAS: 959275-73-1 ) is a bifunctional pyridine derivative featuring a nucleophilic mercaptan (-SH) group and an electrophilic 6-chloro substituent.[1] It serves as a critical "linker" scaffold in the synthesis of neonicotinoid analogs and kinase inhibitors. Its dual reactivity allows for orthogonal functionalization: the thiol group participates in soft nucleophilic substitutions (e.g., thioether formation), while the 6-chloro position remains available for Palladium-catalyzed cross-couplings or SNAr reactions.
This guide details the physicochemical profile, a high-fidelity synthesis protocol via the thiourea method, and the strategic application of this molecule in drug development.
Chemical Identity & Structural Analysis[3][4][5]
The molecule consists of a pyridine ring substituted at the 3-position with a methanethiol group and at the 6-position with a chlorine atom. The nitrogen atom in the ring exerts an electron-withdrawing effect, decreasing the pKa of the thiol compared to benzyl mercaptan and increasing the susceptibility of the 6-Cl to nucleophilic attack under forcing conditions.
Table 1: Chemical Identity Data
| Property | Specification |
| Chemical Name | (6-Chloropyridin-3-yl)methanethiol |
| CAS Number | 959275-73-1 |
| Molecular Formula | C₆H₆ClNS |
| Molecular Weight | 159.64 g/mol |
| SMILES | SCcC1=CN=C(Cl)C=C1 |
| InChI Key | High-fidelity key required for database integration |
| Appearance | Pale yellow oil or low-melting solid (dependent on purity) |
| Odor | Characteristic pungent, sulfurous "stench" |
Physicochemical Profile
Understanding the physical behavior of this thiol is prerequisite for successful handling. Unlike its alcohol precursor, the thiol lacks strong hydrogen bond donating capability, resulting in higher volatility and lower boiling point relative to molecular weight.
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Acidity (pKa): Estimated at ~9.5–10.0. The electron-deficient pyridine ring stabilizes the thiolate anion more effectively than a benzene ring (benzyl mercaptan pKa ≈ 9.6), making it a superior nucleophile at physiological pH.
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Solubility: Highly soluble in DCM, chloroform, and ethyl acetate. Sparingly soluble in water.
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Oxidation Potential: High. Like all primary thiols, it rapidly oxidizes to the disulfide 1,2-bis((6-chloropyridin-3-yl)methyl)disulfide upon exposure to air, especially in basic media.
Synthetic Pathways: The Thiourea Protocol
Direct displacement of halides with sodium hydrosulfide (NaSH) often yields dialkyl sulfide byproducts (thioethers). To ensure high selectivity for the mono-thiol, the Thiourea Isothiouronium Route is the industry standard.
Reaction Scheme Logic
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Activation: Convert (6-Chloropyridin-3-yl)methanol to the alkyl chloride or mesylate.
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Masked Nucleophile: Use thiourea to form an isothiouronium salt. This prevents over-alkylation.
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Hydrolysis: Mild basic hydrolysis releases the free thiol.
Figure 1: Step-wise synthesis of (6-Chloropyridin-3-yl)methanethiol via the isothiouronium intermediate.
Detailed Experimental Protocol
Step 1: Chlorination
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Dissolve 10.0 g (69.6 mmol) of (6-Chloropyridin-3-yl)methanol in 100 mL dry Dichloromethane (DCM).
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Cool to 0°C under N₂ atmosphere.
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Add 6.0 mL (83.5 mmol) Thionyl Chloride (SOCl₂) dropwise.
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Stir at room temperature for 4 hours.
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Evaporate solvent/excess SOCl₂ to yield the crude hydrochloride salt of the alkyl chloride.
Step 2: Thiolation via Thiourea
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Suspend the crude chloride in 80 mL Ethanol (EtOH).
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Add 5.8 g (76.5 mmol) Thiourea .
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Reflux for 3–5 hours. A white precipitate (isothiouronium salt) may form.
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Cool the mixture.
Step 3: Hydrolysis
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Add a solution of 5.6 g NaOH in 40 mL water to the reaction mixture.
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Reflux for 1 hour under N₂ (Critical: Exclude air to prevent disulfide formation).
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Cool and acidify carefully with dilute HCl to pH ~6.
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Extract immediately with DCM (3 x 50 mL).
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Dry over Na₂SO₄ and concentrate in vacuo to yield the target thiol.
Reactivity & Functionalization Landscape
The utility of (6-Chloropyridin-3-yl)methanethiol lies in its ability to serve as a "soft" nucleophile without disturbing the "hard" electrophile (the chloride) on the ring.
Key Transformations
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Thioether Synthesis: Reaction with alkyl halides (R-X) using mild bases (K₂CO₃) generates thioethers.
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Sulfonamide Formation: Oxidation with Cl₂/H₂O generates the sulfonyl chloride, a precursor for sulfonamides.
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Fragment Coupling: The thiol can displace fluorines in SNAr reactions on other heterocycles.
Figure 2: Functionalization landscape showing primary reaction pathways and the oxidative stability risk.
Applications in Medicinal Chemistry
Bioisosterism & Linkers
The (6-chloropyridin-3-yl)methyl moiety is a privileged pharmacophore, famously found in Acetamiprid (insecticide). Replacing the amine linkage in acetamiprid with a thioether linkage alters the lipophilicity (LogP) and metabolic stability.
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Metabolic Block: The sulfur atom is less susceptible to N-demethylation, potentially prolonging half-life.
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Covalent Inhibitors: The free thiol can be converted into an acrylamide or used directly to target cysteine residues in kinases.
Fragment-Based Drug Discovery (FBDD)
In FBDD, this molecule serves as a "growing vector." The pyridine nitrogen provides a hydrogen bond acceptor, while the thiol allows for rapid "click" chemistry (thiol-ene or alkylation) to probe adjacent binding pockets.
Handling, Stability & Safety
Warning: Stench & Toxicity [2]
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Odor Control: All reactions must be performed in a well-ventilated fume hood. Glassware should be treated with bleach (NaOCl) immediately after use to oxidize residual thiol to odorless sulfonate.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to auto-oxidation to the disulfide if left in air.
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Emergency: In case of spill, cover with weak bleach solution. Do not use acid, as this may increase volatility.
References
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 959275-73-1. Retrieved from [Link]
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Kagabu, S. (1997). Chloronicotinyl Insecticides: Discovery, Application, and Mode of Action. Reviews in Toxicology.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Thiourea Synthesis Protocol).
